molecular formula C13H21NO B7773594 1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL

1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL

Cat. No.: B7773594
M. Wt: 207.31 g/mol
InChI Key: KGFWEMXZEJKCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL is a chemical compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexanol ring substituted with a 1-pyrrolidinyl-1-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL typically involves the reaction of cyclohexanol with a suitable pyrrolidine derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride to deprotonate the cyclohexanol, followed by the addition of a pyrrolidine derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 1-[3-(1-pyrrolidinyl)propyl]-
  • Cyclohexanol, 1-[3-(diisopropylamino)-1-propynyl]-
  • Cyclohexanol, 1-[3-(diisopropylamino)propyl]-

Uniqueness

1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL is unique due to the presence of the 1-pyrrolidinyl-1-propynyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-pyrrolidin-1-ylprop-1-ynyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c15-13(7-2-1-3-8-13)9-6-12-14-10-4-5-11-14/h15H,1-5,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFWEMXZEJKCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CCN2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1-(pyrrolidin-1-yl)-prop-2-yne (prepared by the method of Biel and DiPierro J. Am. Chem. Soc. 1958, 80, 4609) (0.545 g) in dry tetrahydrofuran (15 ml) was treated at -78° C. with a solution of n-butyl lithium in hexanes (2.5 M, 2.2 ml) and the mixture was allowed to stir at -78° C. for 30 minutes and them permitted to warm to room temperature over the course of one hour. Upon recooling to -78° C. this mixture was treated with a solution of cyclohexanone (0.61 g) in tetrahydrofuran (1 ml). The reaction was permitted to warm to room temperature over the course of two hours, and was then partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate, and the pooled organic phase was washed with water, brine, and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo to give a crude product, which was purified by column chromatography over silica gel (5% methanol in dichloromethane was used as the eluant) to afford the product as a white solid. MS(+ES), m/z: 208 (M+H)+.
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